molecular formula C7H7N3O2 B14158693 (Z)-carbamoylimino-oxido-phenylazanium CAS No. 60142-49-6

(Z)-carbamoylimino-oxido-phenylazanium

Cat. No.: B14158693
CAS No.: 60142-49-6
M. Wt: 165.15 g/mol
InChI Key: HKOXXQJTSXWQCZ-KTKRTIGZSA-N
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Description

(Z)-carbamoylimino-oxido-phenylazanium is a chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by its specific arrangement of atoms, which includes a carbamoyl group, an oxido group, and a phenylazanium moiety. Its distinct configuration allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-carbamoylimino-oxido-phenylazanium typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of a phenylamine derivative with a carbamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The intermediate product is then treated with an oxidizing agent to introduce the oxido group, followed by purification steps to isolate the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-carbamoylimino-oxido-phenylazanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: It can be reduced to remove the oxido group, yielding different products.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.

    Catalysts: Transition metal catalysts such as palladium and platinum are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydroxylamines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-carbamoylimino-oxido-phenylazanium is used as a reagent in organic synthesis. Its ability to undergo various reactions makes it a versatile building block for the synthesis of complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with enzymes and other biomolecules can provide insights into cellular processes and pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industrial applications, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-carbamoylimino-oxido-phenylazanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and context. Its effects are mediated through the formation of covalent or non-covalent bonds with the target molecules, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Zolpidem: A nonbenzodiazepine hypnotic agent with a similar oxido group.

    Zaleplon: Another nonbenzodiazepine with a comparable structure.

    Eszopiclone: A cyclopyrrolone with similar pharmacological properties.

Uniqueness

(Z)-carbamoylimino-oxido-phenylazanium is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility sets it apart from other similar compounds and makes it a valuable tool in scientific research and industrial applications.

Properties

CAS No.

60142-49-6

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

(Z)-carbamoylimino-oxido-phenylazanium

InChI

InChI=1S/C7H7N3O2/c8-7(11)9-10(12)6-4-2-1-3-5-6/h1-5H,(H2,8,11)/b10-9-

InChI Key

HKOXXQJTSXWQCZ-KTKRTIGZSA-N

Isomeric SMILES

C1=CC=C(C=C1)/[N+](=N/C(=O)N)/[O-]

Canonical SMILES

C1=CC=C(C=C1)[N+](=NC(=O)N)[O-]

Origin of Product

United States

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